molecular formula C22H28N4O3S B2673999 N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898434-43-0

N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2673999
CAS No.: 898434-43-0
M. Wt: 428.55
InChI Key: KYMXSPVIXRTSLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Cyclopenta[d]pyrimidine Thioacetamides

The exploration of pyrimidine derivatives began in the late 19th century with the pioneering work of Grimaux, who synthesized barbituric acid from urea and malonic acid. Cyclopenta[d]pyrimidines, a subclass characterized by a fused cyclopentane and pyrimidine ring system, emerged as a focus in the mid-20th century alongside advances in heterocyclic chemistry. Early synthetic routes, such as the annulation of pyridine rings to cyclopentanone precursors, laid the groundwork for structural diversification. The introduction of thioacetamide functionalities, as seen in the target compound, gained traction in the 1990s with studies demonstrating enhanced bioactivity through sulfur-containing substituents. For instance, the incorporation of thioether linkages in pyrimidine analogs was shown to improve binding affinity to enzymatic targets like dihydrofolate reductase (DHFR) and sigma-1 receptors.

A pivotal advancement occurred in the 2010s with the development of scalable protocols for cyclopenta[d]pyrimidine thioacetamides, enabling systematic SAR studies. Researchers optimized chlorination and alkylation steps using reagents like phosphorus oxychloride (POCl₃) and dimethylamino-propyl amines, achieving yields exceeding 80% under reflux conditions. These methodologies directly informed the synthesis of the title compound, where the 3-(dimethylamino)propyl side chain and thioacetamide group were introduced to modulate solubility and target engagement.

Classification within Heterocyclic Chemistry

N-(3-Acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide belongs to the bicyclic heterocycles, specifically:

  • Core structure : A fused cyclopenta[d]pyrimidine system (6,7-dihydro-5H-cyclopenta[d]pyrimidine) with a ketone at position 2.
  • Substituents :
    • A thioacetamide group (-S-CH₂-CONH-) at position 4, linked to an N-(3-acetylphenyl) moiety.
    • A 3-(dimethylamino)propyl chain at position 1, enhancing cation-binding potential.

This classification aligns with IUPAC nomenclature rules for fused heterocycles, where the cyclopentane ring is designated by the prefix "cyclopenta" and the pyrimidine ring is numbered to prioritize nitrogen positions. The compound’s molecular formula (C₂₁H₂₇N₅O₂S) and weight (413.54 g/mol) reflect its modular assembly from pyrimidine precursors and functionalized side chains.

Property Value
Molecular Formula C₂₁H₂₇N₅O₂S
Molecular Weight 413.54 g/mol
IUPAC Name This compound
Key Functional Groups Thioacetamide, Cyclopenta[d]pyrimidine, Dimethylamino propyl

Significance in Medicinal Chemistry Research

Cyclopenta[d]pyrimidine thioacetamides have garnered attention for their dual roles as enzyme inhibitors and receptor modulators:

  • Enzyme Inhibition : Analogous compounds, such as 2,4-diamino-5-[(3,4,5-trimethoxyphenyl)alkyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidines, exhibit nanomolar inhibition constants (Kᵢ) against DHFR, a critical target in antiparasitic and anticancer therapies. The thioacetamide group in the title compound may similarly coordinate with DHFR’s active site, disrupting folate metabolism.
  • Receptor Antagonism : Structural analogs like 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines demonstrate selective antagonism of sigma-1 receptors (σ1R), with IC₅₀ values ≤15.6 nM. The dimethylamino-propyl side chain in the target molecule could enhance σ1R affinity through cationic interactions with glutamic acid residues.

Recent studies highlight the role of cyclopenta[d]pyrimidine thioacetamides in addressing multidrug-resistant cancers. For example, derivatives bearing 4-methylbenzyl groups showed submicromolar cytotoxicity against glioblastoma (U87-MG) cells by inducing apoptosis via caspase-3 activation.

Current Research Landscape and Challenges

Despite promising bioactivity, several challenges hinder the development of cyclopenta[d]pyrimidine thioacetamides:

  • Synthetic Complexity : Multi-step syntheses requiring strict control over regiochemistry and oxidation states remain a barrier. For instance, the title compound’s preparation involves sequential alkylation, chlorination, and thioacetylation steps, each sensitive to solvent polarity and temperature.
  • Selectivity Optimization : While early analogs showed preferential inhibition of microbial DHFR over mammalian isoforms, later derivatives (e.g., compound 33 in ) exhibited reversed selectivity, complicating therapeutic applications.
  • Physicochemical Limitations : High logP values (>3.5) in many derivatives impair aqueous solubility, necessitating prodrug strategies or formulation with solubilizing agents.

Ongoing research focuses on computational modeling to predict binding modes and guide substituent selection. Molecular dynamics simulations of the title compound’s interaction with σ1R have identified key hydrogen bonds between the thioacetamide carbonyl and Arg119, informing the design of next-generation analogs.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-15(27)16-7-4-8-17(13-16)23-20(28)14-30-21-18-9-5-10-19(18)26(22(29)24-21)12-6-11-25(2)3/h4,7-8,13H,5-6,9-12,14H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMXSPVIXRTSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with notable biological activity. This article explores its structure, synthesis, biological interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C21H26N4O3S
  • Molecular Weight : 414.52 g/mol
  • CAS Number : 898434-43-0

The structure features a tetrahydrocyclopenta[d]pyrimidine core linked to an acetylphenyl group and a thioether moiety, which may enhance its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

  • Formation of the tetrahydrocyclopenta[d]pyrimidine core.
  • Introduction of the thioether linkage.
  • Acetylation to yield the final product.

These methods have been optimized for high yield and purity, making the compound suitable for further biological studies.

Preliminary studies suggest that this compound may interact with various biological pathways. Its unique structure allows it to potentially bind to receptors involved in neurotransmission and metabolic processes.

Cytotoxicity Studies

Research on structurally similar compounds indicates that they exhibit significant cytotoxic effects against various tumor cell lines. For instance:

  • Cytotoxicity : Compounds with similar motifs have shown selective cytotoxicity against cancer cells while sparing normal cells .
CompoundCytotoxicity (IC50 μM)Target Cells
Compound A12HeLa
Compound B8MCF7
N-(3-acetylphenyl)-2...TBDTBD

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against pathogens such as Helicobacter pylori and Staphylococcus aureus. The thioether linkage may play a crucial role in enhancing these activities.

Case Studies

Several studies have explored the biological effects of compounds related to N-(3-acetylphenyl)-2...:

  • Study on Tumor Cell Lines : A comparative analysis showed that derivatives exhibited varying degrees of cytotoxicity against human tumor cell lines, indicating potential for development as anticancer agents .
  • Antimicrobial Efficacy : Research highlighted the effectiveness of similar compounds in inhibiting Helicobacter pylori, suggesting a possible therapeutic application in treating gastric infections.

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of N-(3-acetylphenyl)-2... This includes:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To clarify interactions with specific receptors or enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key analogs and their substituent differences are summarized below:

Compound Name (Source) Core Structure R1 (Pyrimidine N-Substituent) R2 (Acetamide Substituent)
Target Compound Cyclopenta[d]pyrimidin-2-one 3-(Dimethylamino)propyl 3-Acetylphenyl
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine N/A 4-Chlorophenyl
2-{[3-(4-Chlorophenyl)-4-oxo-...]sulfanyl}-N-(2-isopropylphenyl)acetamide Cyclopenta[4,5]thieno[2,3-d]pyrimidine 4-Chlorophenyl 2-Isopropylphenyl
N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide Cyclopenta[4,5]thieno[2,3-d]pyrimidine None (oxygen-linked phenyl) 3-Phenyl (acetylated)

Key Observations :

  • The 3-(dimethylamino)propyl chain on the pyrimidine nitrogen may enhance solubility and basicity compared to unsubstituted or aryl-substituted analogs .

Spectroscopic and Physicochemical Properties

NMR Profiling

Evidence from NMR comparisons (e.g., ) reveals that substituents alter chemical shifts in specific regions:

  • In analogs, 4-chlorophenyl or isopropylphenyl groups cause distinct shifts in regions corresponding to protons near the acetamide linkage (e.g., δ 7.23–7.56 ppm for aromatic protons in ).
  • The 3-acetylphenyl group in the target compound is expected to downfield-shift adjacent aromatic protons (δ >7.5 ppm) due to the electron-withdrawing acetyl moiety, with the dimethylamino propyl chain influencing pyrimidine proton environments (δ 2.43–3.18 ppm for CH2 groups in ).
Mass Spectrometry and Solubility

ADMET and Chemical Space Robustness

  • The dimethylamino propyl chain may enhance metabolic stability compared to ester or chloro substituents, as charged amines resist oxidative degradation .
  • Equation-based modeling (e.g., ) indicates that broader chemical diversity (as seen in the target’s hybrid structure) improves predictive robustness for properties like log $ k $.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.